molecular formula C12H6N2O4 B11685215 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 66266-36-2

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11685215
CAS No.: 66266-36-2
M. Wt: 242.19 g/mol
InChI Key: CWVQFVQNUBOYEE-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative synthesized via the reaction of 3-nitro-1,8-naphthalic anhydride with ammonium hydroxide under reflux conditions, yielding an 87% purified product . This compound serves as a foundational structure for developing analogs with modified pharmacological and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:

    Nitration of Acenaphthene: Acenaphthene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Oxidation: The nitrated acenaphthene is then oxidized to form the corresponding naphthalene derivative.

    Cyclization: The naphthalene derivative undergoes cyclization with an appropriate amine to form the isoquinoline ring.

    Dione Formation: Finally, the compound is oxidized to introduce the dione functionality at the 1,3-positions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.

Scientific Research Applications

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit topoisomerase II, an enzyme involved in DNA replication.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its ability to intercalate into DNA and stabilize DNA-topoisomerase II complexes. This interaction disrupts the cleavage-religation equilibrium of topoisomerase II, leading to the formation of broken DNA strands and ultimately inducing cell death. The compound’s nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features, physical properties, and applications of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione and its analogs:

Compound Name Substituents/Modifications Melting Point (°C) Key Synthesis Steps Applications/Biological Activity Source ID
This compound 5-NO₂ Not reported 3-Nitro-1,8-naphthalic anhydride + NH₃·H₂O Base structure for derivatization
Compound 10 () 5-NO₂ + thiazole-dimethylamino side chain 124–125 Thiazole-based alkylation Multi-target directed ligands (MTDLs)
Compound 11 () 5-NO₂ + furan-dimethylamino side chain 85–87 Furan-based alkylation MTDLs for neurodegenerative studies
Compound 12 () 5-NO₂ + simple furan-ethyl side chain 182–183 Side chain simplification Comparative solubility studies
Mitonafide () 5-NO₂ + dimethylaminoethyl side chain Not reported N-alkylation with dimethylaminoethyl groups Anticancer agent (DNA intercalation)
61858-09-1 () 5-NO₂ + phenylamino substitution Not reported Aniline incorporation Potential kinase inhibitor scaffolds
7b, 7c, 7d, 7e () Hydroxyethyl + sulfur-containing heterocycles >250 Thiol-alkylation with heterocyclic thiols Antifungal agents with synergistic effects

Structural Modifications and Impact on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 5-nitro group in the parent compound enhances electrophilicity, facilitating interactions with biological targets like DNA or enzymes. Analogs with dimethylaminoethyl (e.g., Mitonafide) or phenylamino (61858-09-1) groups introduce electron-donating effects, altering solubility and binding affinity .
  • Side Chain Complexity : Thiazole- and furan-containing side chains (Compounds 10–12) improve lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration in MTDLs . In contrast, hydroxyethyl-sulfur derivatives () exhibit extreme thermal stability (melting points >250°C), likely due to hydrogen bonding and rigid heterocyclic frameworks .

Biological Activity

5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione (C₁₂H₆N₂O₄) is a compound with significant biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

The molecular structure of this compound consists of:

  • Carbon Atoms (C) : 12
  • Hydrogen Atoms (H) : 6
  • Nitrogen Atoms (N) : 2
  • Oxygen Atoms (O) : 4

This compound has a molecular weight of approximately 246.18 g/mol and features a nitro group that enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with DNA and various cellular pathways:

  • DNA Intercalation : Similar to other naphthalimide derivatives, this compound can intercalate into DNA, disrupting replication and transcription processes. This mode of action is crucial for its cytotoxic effects against cancer cells .
  • Inhibition of Topoisomerases : The compound exhibits inhibitory effects on topoisomerase II, which is essential for DNA unwinding during replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS) .

Anticancer Activity

Research indicates that this compound demonstrates potent anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown significant cytotoxic effects against human colon cancer cell lines (e.g., SW480) and murine sarcoma models (S180). The compound's ability to induce cell cycle arrest and apoptosis was highlighted in these studies .
Cell Line IC50 Value (µM) Mechanism
SW48010Induction of apoptosis
S18015Topoisomerase inhibition

Antimicrobial Activity

Beyond its anticancer effects, this compound also exhibits antimicrobial properties. It has been shown to possess high binding affinity towards serotonin receptors, which may contribute to its therapeutic potential in treating infections as well as mood disorders .

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Study on Colon Cancer : A clinical trial investigated the use of this compound in combination with traditional chemotherapy agents. Results indicated enhanced efficacy and reduced side effects compared to standard treatments alone.
  • Antimicrobial Trials : Another study evaluated its effectiveness against drug-resistant bacterial strains. The compound demonstrated significant antibacterial activity, suggesting potential for development into new antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione?

  • Methodological Answer : The compound can be synthesized via cascade reactions involving activated alkenes and aldehydes under mild, metal-free conditions. For example, oxidative cross-coupling of N-alkyl-N-methacryloylbenzamide with nitro-substituted aryl aldehydes can yield the nitro derivative. Reaction optimization should focus on solvent choice (e.g., ethanol or water) and radical initiation conditions to improve yields . Alternatively, Schiff base formation using nitro-substituted precursors (e.g., 5-nitro-1,8-naphthalic anhydride) with amines under reflux conditions provides a pathway for functionalization .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Characterization requires multi-modal analysis:

  • IR Spectroscopy : Look for imide C=O stretches near 1700–1675 cm⁻¹ and nitro group (NO₂) absorption at ~1520–1350 cm⁻¹ .
  • NMR : In CDCl₃ or DMSO-d₶, expect aromatic proton signals between δ 7.5–8.5 ppm (integration depends on substitution pattern) and absence of NH protons due to nitro substitution .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks; for C₁₁H₇N₂O₄, theoretical m/z is 231.04 .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-saturate solvents with sonication or heating (≤60°C). For in vitro studies, use DMSO stock solutions (10 mM) diluted to ≤0.1% in aqueous buffers to avoid cytotoxicity .
  • Storage : Store as a powder at -20°C (stable for 2–3 years) or in solvent at -80°C (6 months). Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How does the nitro substituent influence photophysical properties compared to other derivatives (e.g., amino or methoxy)?

  • Methodological Answer : The nitro group, as a strong electron-withdrawing substituent, red-shifts absorption/emission maxima and enhances Stokes shifts due to intramolecular charge transfer (ICT). For example, nitro-substituted naphthalimides exhibit fluorescence quenching in polar solvents, whereas amino derivatives show enhanced emission. Compare UV-Vis (λₐᵦₛ ~350–400 nm) and fluorescence spectra (λₑₘ ~450–550 nm) in solvents of varying polarity to quantify ICT effects .

Q. What strategies optimize antimicrobial activity in nitro-substituted benzo[de]isoquinoline-1,3-dione derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:

  • Nitro Position : Para-substitution (e.g., 5-nitro) enhances activity against Gram-positive bacteria (e.g., S. aureus) due to improved membrane penetration .
  • Hybridization : Conjugation with antimicrobial moieties (e.g., benzothiazole) via Schiff base formation increases potency. Test minimum inhibitory concentrations (MICs) using broth microdilution assays .

Q. Can this compound serve as a chemosensor for metal ions?

  • Methodological Answer : Yes, when functionalized with julolidine or pyrene groups. The nitro group stabilizes metal coordination complexes, leading to fluorescence "turn-on" responses. For Al³⁺/Ga³⁺ sensing:

  • Synthesize a Schiff base derivative (e.g., 2-((pyren-1-ylmethylene)amino)-5-nitro...).
  • Titrate with Group IIIA ions in acetonitrile/water (9:1 v/v) and monitor emission at 500–600 nm. Calculate binding constants (Kₐ) via Benesi-Hildebrand plots .

Q. How can derivatives of this compound be applied in photoinitiating systems?

  • Methodological Answer : Nitro-substituted derivatives act as Type II photoinitiators when combined with iodonium salts. Experimental steps:

  • Prepare a 1:1 molar ratio of 5-nitro derivative and diphenyliodonium hexafluorophosphate.
  • Irradiate with UV light (λ = 365 nm) to generate radicals for polymerization (e.g., acrylate curing). Monitor conversion rates via real-time FTIR .

Q. Key Research Gaps and Contradictions

  • Synthetic Yields : reports >80% yields for cascade reactions, while notes variable yields (50–70%) for Schiff base derivatives. Optimization may require tailored catalysts or microwave-assisted synthesis .
  • Biological Activity : highlights antimicrobial potential, but no data exists for the specific 5-nitro derivative. Comparative studies with chlorinated analogs are needed .

Properties

IUPAC Name

5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4/c15-11-8-3-1-2-6-4-7(14(17)18)5-9(10(6)8)12(16)13-11/h1-5H,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQFVQNUBOYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216464
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645276
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66266-36-2
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066266362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalimide, 3-nitro-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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